molecular formula C10H17O3P B3034833 1-Adamantylphosphonic acid CAS No. 23906-88-9

1-Adamantylphosphonic acid

Cat. No.: B3034833
CAS No.: 23906-88-9
M. Wt: 216.21 g/mol
InChI Key: WLVVUJAREKFGTQ-UHFFFAOYSA-N
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Description

1-Adamantylphosphonic acid (1-APA) is an organic compound belonging to the class of phosphonic acids. It is a colorless, crystalline solid that is insoluble in water, but soluble in organic solvents. It is an important intermediate for the synthesis of many organic compounds and is used in a variety of fields, including pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Synthesis of Antiviral Drugs

1-Adamantylphosphonic acid derivatives are utilized in the synthesis of antiviral drugs, particularly nucleoside phosphonates. Reznikov et al. (2012) developed a method for synthesizing esters of tosyloxymethylphosphonic acid using adamantane series alcohols. These compounds are key in creating nucleoside phosphonate class antivirals (Reznikov, Skomorokhov, & Klimochkin, 2012).

Enantioseparation and Organocatalysis

The study by Varga et al. (2023) describes the enantioseparation of 1-adamantyl arylthiophosphonates and their transformation into 1-adamantyl aryl-H-phosphinates. These substances have significant implications in medicinal chemistry, with the potential for application in organocatalysis (Varga et al., 2023).

Synthesis of Amino Acids

The sodium derivative of diethyl(3-amino-1-ethoxycarbonylpropane)phosphonic acid was synthesized using organophosphorus reagents by Miryan et al. (2002). This process involves the reaction of triethyl phosphonoacetate with ethylene imine, leading to unsaturated amino acids in the adamantane series (Miryan et al., 2002).

Synthesis of Hydroxymethylphosphonic and Methylenediphosphonic Acids

Prishchenko et al. (2017) synthesized new functionalized hydroxymethylphosphonic and methylenediphosphonic acids, involving tris(trimethylsilyl) phosphite and N-formyl N-heterocycles. This method has potential applications in the synthesis of organosilicon(phosphorus)-containing N-heterocycles (Prishchenko et al., 2017).

Inhibiting Enzymes in Medicinal Chemistry

Aminophosphonic acids, analogues of amino acids, have broad applications in medicine due to their ability to influence physiological and pathological processes. Mucha, Kafarski, and Berlicki (2011) highlighted the role of R-aminophosphonates in inhibiting various enzymes, thus being significant in medicinal chemistry (Mucha, Kafarski, & Berlicki, 2011).

Proton-Conducting Membranes in Fuel Cells

Allcock et al. (2002) synthesized phenylphosphonic acid functionalized poly[aryloxyphosphazenes] for use as proton-conducting membranes in fuel cells. This highlights the potential application of phosphonic acid derivatives in energy technology (Allcock, Hofmann, Ambler, & Morford, 2002).

Comparative Analysis in Neurodegenerative Diseases

Dembitsky, Gloriozova, and Poroikov (2020) conducted a comparative analysis of adamantane derivatives, including 1-phosphonic acid adamantane derivatives, assessing their potential as agents for treating neurodegenerative diseases (Dembitsky, Gloriozova, & Poroikov, 2020).

Novel Aminomethylenebisphosphonates

Minaeva et al. (2011) synthesized aminomethylenebisphosphonates containing an adamantyl fragment, showing potential for various biomedical applications (Minaeva et al., 2011).

Antiviral Activity Against Various Viruses

Reznikov et al. (2014) developed adamantyl-containing phosphonous and phosphinic acids, demonstrating antiviral activity against herpes simplex virus, influenza A, and other viruses (Reznikov, Klimochkin, Savinova, Orlova, Bogdanova, & Boreko, 2014).

Organophosphonic Acids in Biochemistry

Horsman and Zechel (2017) discussed the use of organophosphonic acids in natural products, emphasizing their stability and mimicry of primary metabolites and transition states, relevant in health and agriculture (Horsman & Zechel, 2017).

Safety and Hazards

The safety information and hazards associated with 1-Adamantylphosphonic acid are not specified in the searched resources .

Future Directions

While specific future directions for 1-Adamantylphosphonic acid are not detailed in the searched resources, advances in the field of directed evolution and protein engineering could potentially impact the future applications of this compound .

Biochemical Analysis

Biochemical Properties

1-Adamantylphosphonic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. For example, this compound has been shown to interact with enzymes involved in phosphate metabolism, such as alkaline phosphatase, by forming stable complexes that inhibit enzyme activity . Additionally, it can interact with proteins that have phosphate-binding domains, altering their function and stability.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and concentration usedFor instance, this compound has been observed to modulate the activity of kinases and phosphatases, which are critical regulators of cell signaling pathways . This modulation can lead to changes in the phosphorylation status of key signaling proteins, thereby affecting downstream cellular responses. Furthermore, this compound can impact gene expression by altering the activity of transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the active sites of enzymes involved in phosphate metabolism . This binding prevents the enzymes from interacting with their natural substrates, thereby inhibiting their catalytic activity. Additionally, this compound can form complexes with metal ions, which are often required cofactors for enzyme activity. By sequestering these metal ions, the compound can further inhibit enzyme function. Moreover, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings due to factors such as stability, degradation, and long-term cellular responses. In vitro studies have shown that this compound is relatively stable under physiological conditions, but it can undergo hydrolysis over extended periods . This degradation can lead to a decrease in its inhibitory effects on enzymes and other biomolecules. Long-term exposure to this compound in cell culture systems has been associated with changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis. These effects are likely due to the compound’s impact on cell signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound may exhibit minimal toxicity and primarily affect specific biochemical pathways . At higher doses, this compound can induce toxic effects, including liver and kidney damage, due to its ability to inhibit critical enzymes and disrupt metabolic processes. Threshold effects have been observed, where a certain concentration of the compound is required to elicit significant biological responses. These findings highlight the importance of careful dosage optimization in therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to phosphate metabolism. It interacts with enzymes such as alkaline phosphatase and phosphodiesterases, which play key roles in the hydrolysis of phosphate esters . By inhibiting these enzymes, this compound can alter the levels of phosphate-containing metabolites and affect metabolic flux through these pathways. Additionally, the compound can influence the activity of kinases and phosphatases, further impacting cellular metabolism and energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the uptake and localization of the compound to various cellular compartments . For example, this compound can bind to phosphate transporters on the cell membrane, allowing it to enter the cell and accumulate in the cytoplasm. Once inside the cell, the compound may interact with intracellular binding proteins that direct its localization to specific organelles, such as the nucleus or mitochondria.

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific cellular compartments, where it can exert its biochemical effects . For instance, this compound may be localized to the nucleus through interactions with nuclear localization signals on binding proteins. In the nucleus, the compound can affect gene expression by interacting with transcription factors and other regulatory proteins. Similarly, localization to the mitochondria can impact cellular energy production and metabolism.

Properties

IUPAC Name

1-adamantylphosphonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17O3P/c11-14(12,13)10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6H2,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLVVUJAREKFGTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)P(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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